2-Cyano-5-(3-cyanophenyl)phenol
Description
2-Cyano-5-(3-cyanophenyl)phenol is a bifunctional aromatic compound featuring two cyano groups and a hydroxyl substituent. Its structure combines a phenol core with meta- and para-substituted cyanophenyl moieties, conferring unique electronic and steric properties.
Properties
IUPAC Name |
4-(3-cyanophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVMFCZBXMOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684636 | |
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-94-2 | |
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(3-cyanophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve the preparation of salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions . The dehydration step uses an anhydride as a dehydrating agent, while the hydrolytic-acidification reaction employs a 10 to 30 mass percent alkaline solution at temperatures ranging from 100 to 150°C .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(3-cyanophenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano groups under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Amines and alcohol derivatives
Scientific Research Applications
2-Cyano-5-(3-cyanophenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3-cyanophenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano groups can act as electron-withdrawing groups, influencing the reactivity of the phenolic hydroxyl group. This can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Inhibitory Activity of Cyano-Substituted Compounds
| Compound | Target | IC₅₀ (µM) | Selectivity (IC₅₀ RNase H/IN) | Reference |
|---|---|---|---|---|
| Compound 82 (3-cyanophenyl) | HIV-1 RNase H | 1.77 | 1.5 | |
| HIV-1 IN | 1.18 | |||
| Compound 83 (4-cyanophenyl) | HIV-1 RNase H | >10 | N/A |
Table 2: Physicochemical Properties of Structural Analogs
*Estimated based on molecular formula.
Key Findings and Implications
- Meta vs. Para Substitution: Meta-cyanophenyl groups enhance selectivity in enzyme inhibition (e.g., HIV-1 RNase H/IN), whereas para-substituted analogs often exhibit reduced activity .
- Correlation with Corrosion Inhibition: The 3-cyanophenyl group’s adsorption efficiency in acidic environments suggests broader applicability in materials science, though biological interactions require further study .
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